molecular formula C24H29F2N5O3 B8493523 (S)-CVN424

(S)-CVN424

货号: B8493523
分子量: 473.5 g/mol
InChI 键: HSWVJQBEXRKOBZ-KRWDZBQOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-CVN424 is a useful research compound. Its molecular formula is C24H29F2N5O3 and its molecular weight is 473.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C24H29F2N5O3

分子量

473.5 g/mol

IUPAC 名称

1-[2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-3-[[(3S)-oxolan-3-yl]amino]-7,8-dihydro-5H-pyrido[3,4-b]pyrazin-6-yl]ethanone

InChI

InChI=1S/C24H29F2N5O3/c1-15(32)31-10-6-20-21(13-31)28-23(27-17-7-11-33-14-17)24(29-20)30-8-4-18(5-9-30)34-22-3-2-16(25)12-19(22)26/h2-3,12,17-18H,4-11,13-14H2,1H3,(H,27,28)/t17-/m0/s1

InChI 键

HSWVJQBEXRKOBZ-KRWDZBQOSA-N

手性 SMILES

CC(=O)N1CCC2=C(C1)N=C(C(=N2)N3CCC(CC3)OC4=C(C=C(C=C4)F)F)N[C@H]5CCOC5

规范 SMILES

CC(=O)N1CCC2=C(C1)N=C(C(=N2)N3CCC(CC3)OC4=C(C=C(C=C4)F)F)NC5CCOC5

产品来源

United States

Foundational & Exploratory

(S)-CVN424 (Solengepras): A Novel, Non-Dopaminergic GPR6 Inverse Agonist for Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

(S)-CVN424, also known as solengepras, is a first-in-class, orally active, and brain-penetrant small molecule being developed for the treatment of Parkinson's disease (PD). It represents a significant departure from traditional dopamine-replacement therapies by targeting the orphan G protein-coupled receptor 6 (GPR6). GPR6 is highly expressed in the medium spiny neurons (MSNs) of the striatopallidal, or "indirect," pathway of the basal ganglia, a key brain circuit that inhibits movement. In Parkinson's disease, the loss of dopaminergic neurons leads to hyperactivity of this indirect pathway, contributing to motor symptoms. CVN424 acts as an inverse agonist at the constitutively active GPR6, reducing its signaling and thereby normalizing the pathological hyperactivity of the indirect pathway without directly acting on dopamine receptors.

This technical guide provides a comprehensive overview of the pharmacology, mechanism of action, preclinical efficacy, and clinical findings for this compound, intended for researchers, scientists, and drug development professionals.

Mechanism of Action: GPR6 Inverse Agonism

GPR6 is a constitutively active Gαs-coupled receptor, meaning it signals continuously even in the absence of a natural activating ligand. This signaling leads to the production of cyclic AMP (cAMP), which increases the excitability of the D2 receptor-expressing MSNs in the indirect pathway.

This compound functions as an inverse agonist . Instead of blocking an agonist (like an antagonist), it binds to the GPR6 receptor and reduces its basal, constitutive activity. This action decreases intracellular cAMP levels, counteracting the hyperactivity of the indirect pathway and aiming to restore motor control. This targeted, non-dopaminergic mechanism offers the potential for treating the motor symptoms of Parkinson's disease while avoiding or mitigating the side effects associated with long-term dopaminergic treatments, such as dyskinesia and daytime sleepiness.

GPR6 Signaling Pathway and CVN424 Intervention

The following diagram illustrates the GPR6 signaling cascade within a medium spiny neuron of the indirect pathway and the point of intervention for this compound.

GPR6_Signaling_Pathway cluster_neuron Medium Spiny Neuron (Indirect Pathway) cluster_output Pathway Output GPR6 GPR6 (Constitutively Active) Gs Gαs GPR6->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Neuronal_Activity Increased Neuronal Excitability & Firing PKA->Neuronal_Activity Leads to Inhibition Inhibition of Movement Neuronal_Activity->Inhibition Contributes to CVN424 This compound CVN424->GPR6 Inhibits (Inverse Agonism)

Methodological & Application

Application Notes and Protocols: Evaluating Motor Function Improvement with (S)-CVN424 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the efficacy of (S)-CVN424, a selective GPR6 inverse agonist, in improving motor function in mouse models of Parkinson's disease. The following sections detail the mechanism of action, experimental protocols for key behavioral assays, and expected quantitative outcomes.

Introduction to this compound and its Mechanism of Action

This compound, also known as solengepras, is an investigational drug for Parkinson's disease that acts as a potent and selective inverse agonist of the G protein-coupled receptor 6 (GPR6).[1][2] GPR6 is highly expressed in the medium spiny neurons of the striatum, particularly in the indirect pathway, which is hyperactive in Parkinson's disease, leading to motor impairments.[1] By acting as an inverse agonist, this compound reduces the constitutive activity of GPR6, thereby modulating the indirect pathway and restoring motor function.[1] Preclinical studies in mice have demonstrated that oral administration of this compound leads to a dose-dependent increase in locomotor activity and reverses motor deficits in models of parkinsonism.[1][2]

Signaling Pathway of this compound

The signaling pathway diagram below illustrates the mechanism by which this compound is proposed to improve motor function in Parkinson's disease. In the parkinsonian state, the loss of dopamine leads to overactivity of the indirect pathway. This compound acts on GPR6, which is located on medium spiny neurons of this pathway, to counteract this overactivity.

GPR6_Signaling_Pathway cluster_0 Striatal Medium Spiny Neuron (Indirect Pathway) cluster_1 Outcome CVN424 This compound GPR6 GPR6 CVN424->GPR6 Adenylyl_Cyclase Adenylyl Cyclase GPR6->Adenylyl_Cyclase Constitutively Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Neuronal_Activity Neuronal Firing PKA->Neuronal_Activity Increases Reduced_Indirect_Pathway_Hyperactivity Reduced Indirect Pathway Hyperactivity Neuronal_Activity->Reduced_Indirect_Pathway_Hyperactivity Leads to Improved_Motor_Function Improved Motor Function Reduced_Indirect_Pathway_Hyperactivity->Improved_Motor_Function

Caption: this compound Signaling Pathway

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound in mice, demonstrating its effects on GPR6 receptor occupancy and motor function.

Table 1: GPR6 Receptor Occupancy in Mouse Striatum [1]

This compound Oral Dose (mg/kg)Mean Receptor Occupancy (%)Standard Deviation (%)
0.348.624.0
1.069.27.8
3.092.72.3
1097.12.3
3099.72.0
ED50 0.34

Table 2: Effect of this compound on Locomotor Activity in Mice [1]

Treatment GroupLocomotor Activity (Arbitrary Units)P-value vs. Vehicle
Vehicle~1500-
This compound (0.1 mg/kg)~2000>0.05
This compound (0.3 mg/kg)~35000.0015
This compound (1 mg/kg)~38000.0034
This compound (3 mg/kg)~5000<0.0001

Table 3: Reversal of Haloperidol-Induced Catalepsy in Mice [1]

Treatment GroupCatalepsy Score (Arbitrary Units)P-value vs. Vehicle
Vehicle~100-
This compound (0.1 mg/kg)~500.0002
This compound (0.3 mg/kg)~25<0.0001
This compound (1 mg/kg)~15<0.0001
This compound (3 mg/kg)~10<0.0001

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of Parkinson's disease.

Experimental_Workflow cluster_animal_model Animal Model Induction cluster_treatment Treatment Administration cluster_behavioral_testing Behavioral Assessment cluster_analysis Data Analysis Induction Induce Parkinsonism (e.g., 6-OHDA lesion) Treatment Administer this compound or Vehicle (Oral Gavage) Induction->Treatment Locomotor Locomotor Activity Test Treatment->Locomotor Catalepsy Haloperidol-Induced Catalepsy Test Treatment->Catalepsy Coordination Motor Coordination Tests (Beam Walk, Pole Test) Treatment->Coordination Data_Collection Collect and Quantify Behavioral Data Locomotor->Data_Collection Catalepsy->Data_Collection Coordination->Data_Collection Stats Statistical Analysis Data_Collection->Stats

Caption: Experimental Workflow Diagram

Experimental Protocols

Detailed methodologies for key experiments to evaluate the effect of this compound on motor function in mice are provided below.

Locomotor Activity Test

This test assesses spontaneous locomotor activity and is a primary method to evaluate the pro-motor effects of this compound.

Materials:

  • Open field arena (e.g., 40 x 40 x 40 cm)

  • Video tracking system and software

  • This compound solution

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Male C57Bl/6J mice

Procedure:

  • Acclimate mice to the testing room for at least 60 minutes before the experiment.

  • Administer this compound orally at doses of 0.1, 0.3, 1, and 3 mg/kg, or vehicle control, to different groups of mice.[1]

  • Place each mouse individually into the center of the open field arena.

  • Record locomotor activity for a period of 60 minutes using the video tracking system.[1]

  • Clean the arena thoroughly with 70% ethanol between each mouse to eliminate olfactory cues.

Data Analysis:

  • Total distance traveled (cm)

  • Rearing frequency (vertical activity)

  • Time spent in the center versus the periphery of the arena

  • Statistical analysis: One-way ANOVA followed by Dunnett's post-hoc test for comparison with the vehicle group.

Haloperidol-Induced Catalepsy Test

This test evaluates the ability of this compound to reverse the cataleptic state induced by the dopamine D2 receptor antagonist, haloperidol.

Materials:

  • Haloperidol solution (0.45 mg/kg)[1]

  • This compound solution

  • Vehicle control

  • Catalepsy bar (a horizontal bar raised approximately 3 cm from the base)

  • Stopwatch

  • Male C57Bl/6J mice

Procedure:

  • Acclimate mice to the testing room for at least 60 minutes.

  • Administer haloperidol (0.45 mg/kg, intraperitoneally) to induce catalepsy.[1]

  • Concurrently or at a specified time before testing, administer this compound orally at doses of 0.1, 0.3, 1, and 3 mg/kg, or vehicle control.[1]

  • At 30 minutes post-treatment, gently place the mouse's forepaws on the horizontal bar.[1]

  • Measure the latency (in seconds) for the mouse to remove both forepaws from the bar. A cut-off time of 180 seconds is typically used.

  • Repeat the measurement at specified intervals (e.g., 60, 90, 120 minutes) to assess the duration of the effect.

Data Analysis:

  • Latency to descend from the bar (seconds)

  • Statistical analysis: One-way ANOVA followed by Dunnett's post-hoc test.

6-Hydroxydopamine (6-OHDA) Lesion Model

This model mimics the dopaminergic neurodegeneration seen in Parkinson's disease and is used to assess the restorative effects of this compound on motor function. While detailed protocols for this compound are more readily available for rats, the principles can be adapted for mice.

Materials:

  • 6-hydroxydopamine hydrochloride

  • Stereotaxic apparatus

  • Anesthetics

  • Microsyringe pump

  • Post-operative care supplies

  • Behavioral testing apparatus (e.g., open field, cylinder test, rotarod)

Procedure:

  • Anesthetize the mouse and secure it in the stereotaxic apparatus.

  • Perform a unilateral or bilateral injection of 6-OHDA into the striatum or medial forebrain bundle to create a lesion of the dopaminergic neurons.

  • Allow the animals to recover for a period of at least two weeks to allow for the lesion to stabilize.

  • Confirm the extent of the lesion through behavioral tests (e.g., apomorphine-induced rotations) or post-mortem analysis (e.g., tyrosine hydroxylase immunohistochemistry).

  • Administer this compound or vehicle orally to the lesioned mice.

  • Evaluate motor function using a battery of tests such as the open field test, cylinder test (for forelimb asymmetry in unilateral lesions), and rotarod test (for motor coordination and balance).

Data Analysis:

  • Parameters from the respective behavioral tests (e.g., total distance in open field, percentage of contralateral paw use in cylinder test, latency to fall in rotarod test).

  • Statistical analysis: Appropriate statistical tests (e.g., t-test, ANOVA) to compare the performance of this compound-treated and vehicle-treated lesioned animals.

By following these detailed protocols and utilizing the provided quantitative data as a benchmark, researchers can effectively evaluate the therapeutic potential of this compound in improving motor function in mouse models of Parkinson's disease.

References

Validation & Comparative

A Comparative Analysis of (S)-CVN424 and Safinamide for Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic potential of (S)-CVN424 and Safinamide, two promising compounds in the landscape of Parkinson's disease (PD) treatment. We will delve into their distinct mechanisms of action, supported by preclinical and clinical data, to offer a clear perspective for researchers and drug development professionals.

Executive Summary

This compound, also known as solengepras, is a novel, selective G protein-coupled receptor 6 (GPR6) inverse agonist that offers a non-dopaminergic approach to managing PD symptoms.[1][2][3] In contrast, Safinamide is an established therapy with a dual mechanism of action, functioning as a reversible monoamine oxidase B (MAO-B) inhibitor and a modulator of glutamate release.[4][5][6][7] Both agents have demonstrated efficacy in reducing "OFF" time in clinical trials, a critical endpoint in PD management.[8][9][10] This guide will present a detailed comparison of their pharmacological profiles, clinical efficacy, and the experimental methodologies used in their evaluation.

Mechanism of Action

This compound: A Novel Non-Dopaminergic Approach

This compound represents a first-in-class therapeutic strategy by targeting GPR6, a receptor highly expressed in the medium spiny neurons of the indirect striatopallidal pathway.[2][3] In Parkinson's disease, the loss of dopaminergic input leads to the hyperactivity of this "brake" pathway, contributing to motor symptoms.[2][11] this compound acts as an inverse agonist, reducing the constitutive activity of GPR6 and thereby normalizing the signaling within the indirect pathway without directly interacting with the dopamine system.[1][2][3]

Safinamide_Pathway cluster_dopaminergic Dopaminergic Pathway cluster_glutamatergic Glutamatergic Pathway Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Degradation Dopamine_Receptors Dopamine Receptors Dopamine->Dopamine_Receptors Dopamine_Metabolites Dopamine Metabolites MAOB->Dopamine_Metabolites Motor_Control1 Improved Motor Control Dopamine_Receptors->Motor_Control1 Voltage_Channels Voltage-gated Na+/Ca2+ Channels Glutamate_Release Excessive Glutamate Release Voltage_Channels->Glutamate_Release Glutamate_Receptors Glutamate Receptors Glutamate_Release->Glutamate_Receptors Motor_Complications Reduced Motor Complications Glutamate_Receptors->Motor_Complications Safinamide Safinamide Safinamide->MAOB Reversible Inhibition Safinamide->Voltage_Channels Blockade GPR6_Assay_Workflow start Start cell_culture Culture CHO-K1 cells expressing human GPR6 start->cell_culture compound_addition Add varying concentrations of this compound cell_culture->compound_addition incubation Incubate to allow compound-receptor interaction compound_addition->incubation cAMP_measurement Measure intracellular cAMP levels (e.g., TR-FRET assay) incubation->cAMP_measurement data_analysis Analyze data to determine EC50 value cAMP_measurement->data_analysis end End data_analysis->end MAOB_Assay_Workflow start Start enzyme_prep Prepare recombinant human MAO-B enzyme start->enzyme_prep compound_incubation Incubate MAO-B with varying concentrations of Safinamide enzyme_prep->compound_incubation substrate_addition Add MAO-B substrate (e.g., kynuramine or tyramine) compound_incubation->substrate_addition product_detection Detect product formation (e.g., fluorescence of H2O2) substrate_addition->product_detection data_analysis Analyze data to determine IC50 value product_detection->data_analysis end End data_analysis->end

References

Independent Validation of (S)-CVN424: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of (S)-CVN424 with Alternative Parkinson's Disease Therapies, Supported by Experimental Data.

This guide provides an in-depth analysis of the published research findings for this compound (solengepras), a novel, non-dopaminergic agent for Parkinson's disease. Through a structured comparison with established therapies, including the non-dopaminergic adenosine A2A antagonist istradefylline and the dopamine agonist pramipexole, this document aims to offer a clear perspective on the potential of this compound. All data presented is sourced from publicly available preclinical and clinical research.

Mechanism of Action: A Novel Approach

This compound is a potent and selective inverse agonist of the G-protein coupled receptor 6 (GPR6).[1] GPR6 is highly expressed in the medium spiny neurons of the striatum that are part of the indirect pathway and express the dopamine D2 receptor.[2][3] In Parkinson's disease, the loss of dopaminergic neurons leads to hyperactivity of this indirect pathway, contributing to motor symptoms.[3] this compound is designed to reduce this hyperactivity without directly interacting with the dopamine system, offering a targeted approach to rebalance basal ganglia circuitry.[3]

In contrast, dopamine agonists like pramipexole directly stimulate dopamine D2 and D3 receptors to compensate for the lack of endogenous dopamine.[4] Istradefylline, another non-dopaminergic option, is a selective adenosine A2A receptor antagonist. These receptors are also located in the indirect pathway, and their blockade helps to improve motor function.[5][6]

Signaling Pathway of this compound vs. Alternatives cluster_indirect_pathway Indirect Pathway Medium Spiny Neuron GPR6 GPR6 Neuron_Output Neuronal Hyperactivity (Inhibits Movement) GPR6->Neuron_Output Constitutive Activity D2R D2 Receptor D2R->Neuron_Output Dopamine (deficient in PD) A2AR A2A Receptor A2AR->Neuron_Output Adenosine CVN424 This compound CVN424->GPR6 Inverse Agonist (Inhibits) Pramipexole Pramipexole Pramipexole->D2R Agonist (Mimics Dopamine) Istradefylline Istradefylline Istradefylline->A2AR Antagonist (Blocks) Preclinical Experimental Workflow cluster_haloperidol Haloperidol-Induced Catalepsy Model cluster_6ohda 6-OHDA Lesion Model H1 Administer Haloperidol to Rodents H2 Induction of Catalepsy H1->H2 H3 Administer Test Compound (this compound or Pramipexole) H2->H3 H4 Measure Catalepsy Score (Bar Test) H3->H4 end End H4->end O1 Inject 6-OHDA into Striatum or SNc O2 Degeneration of Dopaminergic Neurons O1->O2 O3 Administer Test Compound (this compound or Pramipexole) O2->O3 O4 Measure Locomotor Activity (Open Field Test) O3->O4 O4->end start Start start->H1 start->O1

References

Safety Operating Guide

Navigating the Disposal of (S)-CVN424: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling investigational compounds like (S)-CVN424, ensuring proper disposal is a critical component of laboratory safety and regulatory compliance. While a specific, publicly available Safety Data Sheet (SDS) with detailed disposal procedures for this compound is not available, this guide provides a framework for its safe handling and disposal based on established best practices for investigational drugs.

This compound, also known as solengepras, is an orally active and selective GPR6 inverse agonist that has been investigated for the treatment of Parkinson's disease.[1][2] As with any investigational compound, a formal risk assessment should be conducted by qualified personnel before handling and disposal.

Immediate Safety and Handling Protocols

Before addressing disposal, it is essential to adhere to safe handling practices to minimize exposure and risk.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing.

Engineering Controls:

  • Work in a well-ventilated area, such as a chemical fume hood, particularly when handling the solid compound or preparing solutions.

  • Ensure easy access to a safety shower and eyewash station.

Step-by-Step Disposal Procedure

The proper disposal of this compound, as with any investigational drug, is contingent on its classification as hazardous or non-hazardous waste, which is determined by regulatory guidelines such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3] The following procedure outlines the necessary steps to ensure compliant disposal.

  • Consult the Safety Data Sheet (SDS): The most critical first step is to obtain and review the SDS for this compound from the manufacturer or supplier (e.g., MedchemExpress[1]). The SDS will contain a dedicated section on disposal considerations, providing specific instructions.

  • Contact Environmental Health and Safety (EHS): Your institution's EHS office is the primary resource for guidance on chemical waste disposal.[3] Provide them with the SDS for this compound. They will assess the information and determine the appropriate waste stream and disposal method in accordance with federal, state, and local regulations.

  • Waste Characterization: EHS will determine if this compound is considered a hazardous waste.[3] Investigational drugs may be classified as hazardous if they exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity.

  • Segregation and Containment:

    • Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container.

    • Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS office.

    • Contaminated Materials: All materials that have come into contact with this compound, such as gloves, pipette tips, and bench paper, should be disposed of as hazardous waste.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the date of accumulation.

  • Storage: Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area while awaiting pickup by your institution's hazardous waste management service.

  • Disposal: The EHS office will arrange for the collection and ultimate disposal of the hazardous waste, which is typically accomplished through incineration by a licensed environmental management vendor.[3]

Never dispose of this compound down the drain or in the regular trash.

Quantitative Data

As this compound is an investigational compound, publicly available quantitative data regarding its environmental fate or specific disposal parameters are limited. The table below summarizes key pharmacological data.

PropertyValueSource
Binding Affinity (Ki) 9.4 nMMedchemExpress[1]
Functional Activity (EC50) 38 nMMedchemExpress[1]

Experimental Protocols

Detailed experimental protocols for the disposal of this compound are not publicly available. The appropriate disposal protocol will be determined by your institution's EHS office based on the compound's properties as outlined in the SDS and in compliance with hazardous waste regulations.

Disposal Workflow

The following diagram illustrates the logical workflow for determining the proper disposal procedure for an investigational compound like this compound.

G cluster_researcher Researcher's Responsibilities cluster_ehs EHS Responsibilities obtain_sds Obtain Safety Data Sheet (SDS) for this compound contact_ehs Contact Institutional Environmental Health & Safety (EHS) obtain_sds->contact_ehs provide_sds Provide SDS to EHS contact_ehs->provide_sds assess_sds Assess SDS Information provide_sds->assess_sds segregate_waste Segregate and Contain Waste (Solid, Liquid, Contaminated Materials) label_waste Label Waste Container (Hazardous Waste, Chemical Name, Date) segregate_waste->label_waste store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste arrange_pickup Arrange for Professional Waste Pickup and Disposal store_waste->arrange_pickup determine_classification Determine Waste Classification (Hazardous vs. Non-Hazardous) assess_sds->determine_classification provide_guidance Provide Disposal Guidance to Researcher determine_classification->provide_guidance Based on Regulations provide_guidance->segregate_waste

Logical workflow for the safe disposal of this compound.

By following these procedures and working closely with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound and other investigational compounds in your laboratory.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。